molecular formula C25H17N3O2 B2936458 3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 1564281-32-8

3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No. B2936458
CAS RN: 1564281-32-8
M. Wt: 391.43
InChI Key: JMHGWNZBVSPKBH-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a benzodiazole ring, a prop-2-enoyl group, and a dihydroquinolin-2-one group attached to a phenyl ring . Benzodiazole is a heterocyclic compound, consisting of fused benzene and diazole rings . Dihydroquinolin-2-one is a type of quinoline, which is a class of organic compounds often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodiazole, prop-2-enoyl, phenyl, and dihydroquinolin-2-one groups. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodiazole and dihydroquinolin-2-one groups, both of which are aromatic and may participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these types of structures have moderate to high polarity due to the presence of the benzodiazole and dihydroquinolin-2-one groups .

Mechanism of Action

    Target of Action

    Compounds containing the 1H-1,3-benzodiazol-2-yl moiety, such as 3-(1H-1,3-benzodiazol-2-yl)propanimidamide , have been studied, but their specific targets are not well-defined. In general, benzodiazole derivatives have been found to interact with a variety of targets, including various enzymes and receptors.

    Mode of Action

    The mode of action of such compounds would depend on their specific targets. They might inhibit or activate their targets, leading to downstream effects. For example, some benzodiazole derivatives have been found to inhibit certain kinases .

properties

IUPAC Name

3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c29-21(14-15-22-26-19-12-6-7-13-20(19)27-22)24-23(16-8-2-1-3-9-16)17-10-4-5-11-18(17)28-25(24)30/h1-3,6-9,12-15,17-18,23-24H,4-5,10-11H2,(H,26,27)(H,28,30)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZSEQLVJTVLRB-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(C(C(=O)N2)C(=O)C=CC3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C(C(C(=O)N2)C(=O)/C=C/C3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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